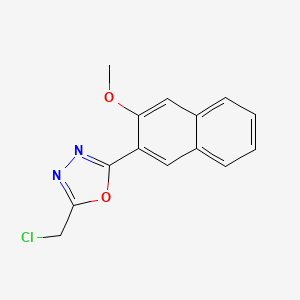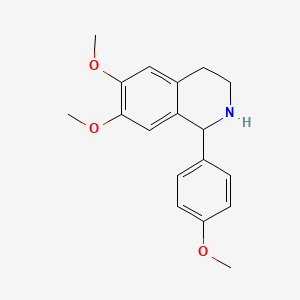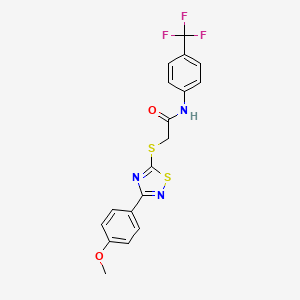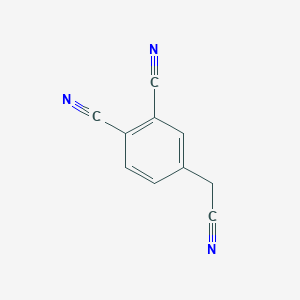
N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((1-phenylpyrrolidin-2-yl)methyl)furan-3-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. Attached to this furan ring is a carboxamide group. The molecule also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrrolidine ring can contribute to the stereochemistry of the molecule, and the non-planarity of the ring can increase the three-dimensional coverage of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The furan ring is aromatic and may undergo electrophilic aromatic substitution. The carboxamide group could be involved in various reactions, such as hydrolysis. The pyrrolidine ring might undergo reactions at the nitrogen, such as alkylation .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, focusing on six unique applications:
Anticancer Activity
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has shown potential as an anticancer agent. Research indicates that derivatives of this compound can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancer cell lines . This inhibition can lead to reduced proliferation of cancer cells, making it a promising candidate for developing new anticancer therapies.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. Pyrrolidinone derivatives, similar to N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide, have been studied for their ability to combat bacterial and fungal infections . These properties make it a valuable compound in the development of new antibiotics and antifungal agents.
Anti-inflammatory Effects
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide has been investigated for its anti-inflammatory properties. Compounds with similar structures have been found to inhibit inflammatory pathways, potentially reducing inflammation in various conditions . This makes it a candidate for developing treatments for inflammatory diseases such as arthritis.
Antidepressant Potential
Research has shown that pyrrolidinone derivatives can have antidepressant effects . N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide may influence neurotransmitter systems in the brain, offering potential as a novel antidepressant medication.
Antiviral Activity
The compound has also been explored for its antiviral properties. Studies suggest that derivatives of pyrrolidinone can inhibit viral replication, making them useful in the treatment of viral infections . This application is particularly relevant in the context of emerging viral diseases.
Herbicidal Applications
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide and its derivatives have been studied for their herbicidal activity. These compounds can inhibit protoporphyrinogen oxidase (PPO), an enzyme crucial for chlorophyll production in plants . This inhibition can lead to the development of new herbicides for agricultural use.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-16(13-8-10-20-12-13)17-11-15-7-4-9-18(15)14-5-2-1-3-6-14/h1-3,5-6,8,10,12,15H,4,7,9,11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYAKOOGNHUUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrolidin-2-yl)methyl]furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,6-difluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2619895.png)



![1-{[1-(2,4,5-Trifluoro-3-methoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2619904.png)
![4-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2619905.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2619907.png)
